molecular formula C18H15N5O2S2 B2649874 4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034539-42-7

4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2649874
CAS No.: 2034539-42-7
M. Wt: 397.47
InChI Key: CBZYNMJXBQNOFJ-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Coupling Reactions: The pyrazole and thiophene rings are then coupled with a pyrazine derivative through a series of nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the coupled product with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the sulfonamide group, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its sulfonamide group is a common feature in many drugs, suggesting that it could have pharmacological activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-yl)-N-(pyrazin-2-ylmethyl)benzenesulfonamide: Lacks the thiophene ring, which may affect its chemical and biological properties.

    4-(1H-pyrazol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring, which may influence its reactivity and interactions.

Uniqueness

The presence of both a thiophene ring and a pyrazole ring in 4-(1H-pyrazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide makes it unique compared to similar compounds

Properties

IUPAC Name

4-pyrazol-1-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c24-27(25,16-4-2-15(3-5-16)23-10-1-7-21-23)22-12-17-18(20-9-8-19-17)14-6-11-26-13-14/h1-11,13,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZYNMJXBQNOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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